

2,6-Dichlorobenzyl bromide chemical structure and CAS number

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Compound of Interest

Compound Name: 2,6-Dichlorobenzyl bromide

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An In-depth Technical Guide to 2,6-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichlorobenzyl bromide**, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, particularly in the creation of soluble epoxide hydrolase (sEH) inhibitors and anti-HIV agents.

Chemical Structure and Identification

2,6-Dichlorobenzyl bromide, also known as α -Bromo-2,6-dichlorotoluene, is a disubstituted aromatic halide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing chloro groups and the reactive benzylic bromide functional group makes it a valuable and versatile reagent in organic synthesis.

Chemical Structure:

CAS Number: 20443-98-5[1][2][3]

Physicochemical and Safety Data

The properties of **2,6-Dichlorobenzyl bromide** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrCl ₂	[1][3]
Molecular Weight	239.92 g/mol	[2]
Appearance	Colorless to white crystalline solid	[2]
Melting Point	54-56 °C	[2][3]
Boiling Point	133-135 °C	[2]
Flash Point	113 °C (235.4 °F) - closed cup	
SMILES String	Clc1cccc(Cl)c1CBr	
InChI Key	PDFGFQUSSYSWNI-UHFFFAOYSA-N	
Signal Word	Danger	
Hazard Statements	H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)	
Storage Class Code	8A - Combustible corrosive hazardous materials	

Experimental Protocol: Synthesis

A green and safe process for the synthesis of **2,6-Dichlorobenzyl bromide** has been developed utilizing a photocatalytic oxidative bromination reaction in a microchannel reactor.[4] [5] This method offers high yield and improved safety compared to traditional batch reactor processes.

Reaction: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene (DCT).

Reagents:

- 2,6-Dichlorotoluene (DCT)
- Hydrogen Peroxide (H_2O_2) as the oxidant
- Hydrobromic Acid (HBr) as the bromine source
- 1,2-Dichloroethane as the solvent

Optimal Reaction Conditions:[\[4\]](#)[\[5\]](#)

- Molar Ratio (HBr: H_2O_2 :DCT): 1.5 : 1.5 : 1
- Light Source: 87 W blue light irradiation
- Reaction Temperature: 70 °C
- Reaction Pressure: 0.8 MPa
- Residence Time: 5.88 minutes

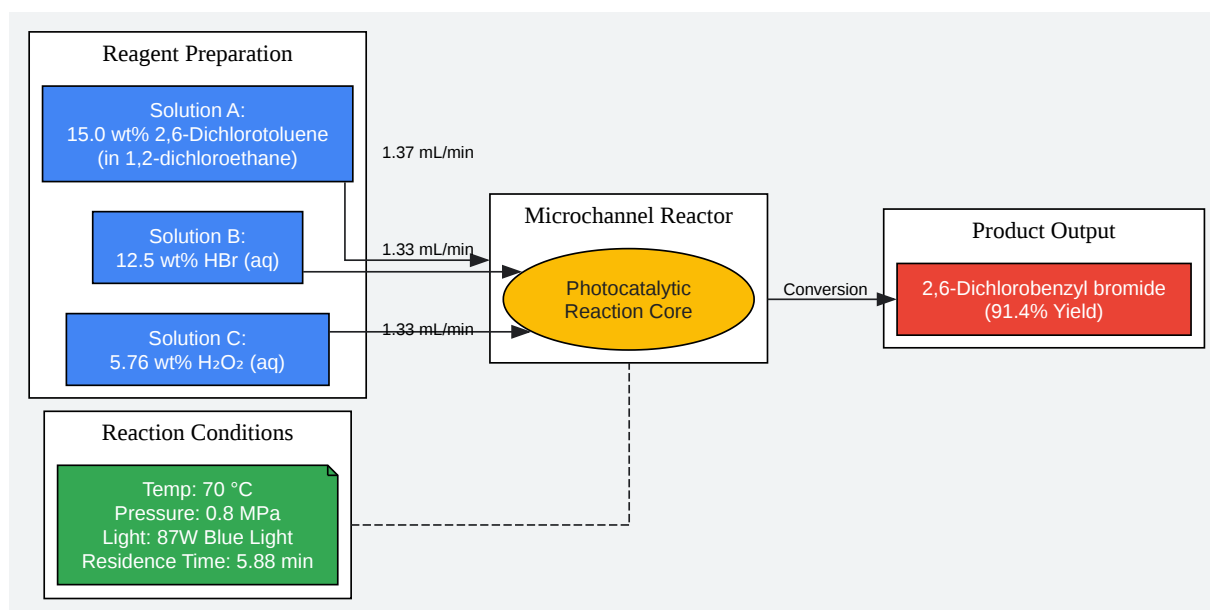
Methodology:

- Solution Preparation:
 - Solution A: Prepare a 15.0 wt % solution of 2,6-Dichlorotoluene (DCT) in 1,2-dichloroethane.
 - Solution B: Prepare a 12.5 wt % aqueous solution of Hydrobromic Acid (HBr).
 - Solution C: Prepare a 5.76 wt % aqueous solution of Hydrogen Peroxide (H_2O_2).
- Reaction Execution:
 - The three solutions are pumped into a microchannel reactor at specific flow rates: Solution A at 1.37 mL/min, Solution B at 1.33 mL/min, and Solution C at 1.33 mL/min.

- The reactor is maintained at a constant temperature of 70 °C and a pressure of 0.8 MPa.
- The reaction mixture is irradiated with an 87 W blue light source.
- Outcome:
 - Under these optimized conditions, the conversion of 2,6-Dichlorotoluene can reach up to 98.1%, with a yield of **2,6-Dichlorobenzyl bromide** as high as 91.4%.^{[4][5]}

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photocatalytic synthesis of **2,6-Dichlorobenzyl bromide**.



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Caption: Workflow for the photocatalytic synthesis of **2,6-Dichlorobenzyl bromide**.

Applications in Drug Development

2,6-Dichlorobenzyl bromide serves as a crucial building block for sophisticated pharmaceutical intermediates.[1] Its primary utility lies in its benzylic bromide group, which is highly susceptible to nucleophilic substitution, making it an excellent reagent for alkylation reactions.[1]

A. Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound is used in the preparation of potent inhibitors of soluble epoxide hydrolase (sEH).[3] The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating blood pressure and inflammation. By inhibiting sEH, the concentration of beneficial EETs increases, making sEH inhibitors a promising therapeutic target for hypertension and inflammatory diseases.

B. Anti-HIV Agents: **2,6-Dichlorobenzyl bromide** is also a precursor in the synthesis of anti-HIV drugs, particularly those based on diaryltriazine (DATA) analogues.[3] These compounds are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a vital role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern are often critical for achieving high potency and a favorable resistance profile.

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